molecular formula C9H17F2N B13167646 3-(2,2-Difluorocyclohexyl)propan-1-amine

3-(2,2-Difluorocyclohexyl)propan-1-amine

Cat. No.: B13167646
M. Wt: 177.23 g/mol
InChI Key: SHFDGQWBNXQVNH-UHFFFAOYSA-N
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Description

3-(2,2-Difluorocyclohexyl)propan-1-amine is a chemical compound with the molecular formula C₉H₁₇F₂N and a molecular weight of 177.23 g/mol . This compound is characterized by the presence of a cyclohexyl ring substituted with two fluorine atoms and a propan-1-amine group. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Difluorocyclohexyl)propan-1-amine typically involves the following steps:

    Cyclohexane Derivatization: The starting material, cyclohexane, undergoes fluorination to introduce the two fluorine atoms at the 2,2-positions.

    Chain Extension: The fluorinated cyclohexane is then subjected to a chain extension reaction to introduce the propan-1-amine group.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluorocyclohexyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like sodium hydride (NaH) and various nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce new functional groups in place of the fluorine atoms.

Scientific Research Applications

3-(2,2-Difluorocyclohexyl)propan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,2-Difluorocyclohexyl)propan-1-amine involves its interaction with specific molecular targets. The fluorine atoms and the amine group play crucial roles in its binding affinity and reactivity. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the cyclohexyl ring and the presence of the propan-1-amine group

Properties

Molecular Formula

C9H17F2N

Molecular Weight

177.23 g/mol

IUPAC Name

3-(2,2-difluorocyclohexyl)propan-1-amine

InChI

InChI=1S/C9H17F2N/c10-9(11)6-2-1-4-8(9)5-3-7-12/h8H,1-7,12H2

InChI Key

SHFDGQWBNXQVNH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)CCCN)(F)F

Origin of Product

United States

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